2H-Perfluoro-5-methyl-3,6-dioxanonane
Overview
Description
“2H-Perfluoro-5-methyl-3,6-dioxanonane” is a chemical compound with the empirical formula C8F17O2 . It is a type of fluoroether .
Molecular Structure Analysis
The molecular structure of “2H-Perfluoro-5-methyl-3,6-dioxanonane” is characterized by the presence of fluorine, carbon, and oxygen atoms. The molecule has a total of 27 bonds, including 26 non-hydrogen bonds, 6 rotatable bonds, and 2 aliphatic ethers .
Physical And Chemical Properties Analysis
The molecular weight of “2H-Perfluoro-5-methyl-3,6-dioxanonane” is 452.06 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .
Scientific Research Applications
Production of Teflon and Related Fluorinated Polymers Perfluorinated compounds, particularly fluorosurfactants, are widely used in the production of Teflon (PTFE) and related fluorinated polymers . These materials are known for their high heat resistance and non-stick properties, making them ideal for use in cookware, electrical insulation, and other applications .
Fabric Treatment
Perfluorinated compounds have been used to confer hydrophobicity and stain-resistance to fabrics . This makes the treated fabrics resistant to water and stains, extending their lifespan and maintaining their appearance .
Fire-Fighting Foam
Some perfluorinated compounds are components of fire-fighting foam . These foams are used to extinguish fires, especially those involving flammable liquids .
Refrigerants
Chlorofluorocarbons are perfluorinated compounds that were formerly used as refrigerants . However, their use has been phased out due to their contribution to ozone layer depletion .
Surfactants
Perfluorinated compounds are used as surfactants due to their ability to reduce surface tension . This makes them useful in a variety of industrial processes .
Medical Imaging
Certain perfluorinated compounds, such as perfluorooctyl bromide, have been used as contrast media for medical imaging techniques like MRI and CT scans .
Adsorbent for Perfluorinated Compounds Removal
Hybrid natural polymers have been used as adsorbents for the removal of perfluorinated compounds from polluted aqueous solutions . These adsorbents are based on natural and renewable polymeric materials, which are biodegradable, economically viable, and reusable . They can remove perfluorinated compounds through various interaction mechanisms like electrostatic attraction, ion exchange, hydrophobic interaction, and hydrogen bonding .
Coatings for Cables and Wiring
Perfluorinated compounds are used in the coatings for cables and wiring . These coatings provide insulation and protection against environmental factors .
Solar Panels
The front and backsheets of solar panels often use perfluorinated compounds . These compounds provide durability and resistance to environmental degradation .
Household and Architectural Paints
Perfluorinated compounds are used in household and architectural paints . They enhance the durability of the paint and provide resistance to environmental factors .
Electronics Coolants
Certain perfluorinated compounds, such as perfluorotripentylamine, are found in electronic coolants . These coolants are used in high-performance electronics to prevent overheating .
Building Block in Organofluorine Chemistry
Some perfluorinated compounds, like hexafluoroacetone, are used as building blocks in organofluorine chemistry . They are used in the synthesis of other fluorinated compounds .
Safety And Hazards
properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O2/c9-1(2(10,11)12)26-8(24,25)4(15,6(19,20)21)27-7(22,23)3(13,14)5(16,17)18/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSYKOPZHYNYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880192 | |
Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2H-Perfluoro-5-methyl-3,6-dioxanonane | |
CAS RN |
3330-14-1 | |
Record name | 1-[1-[Difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3330-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-(1-(difluoro(1,2,2,2-tetrafluoroethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-1,1,2,2,3,3,3-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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